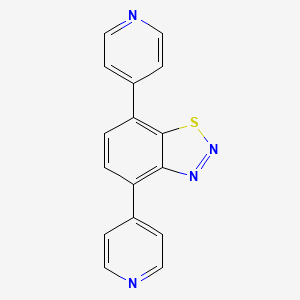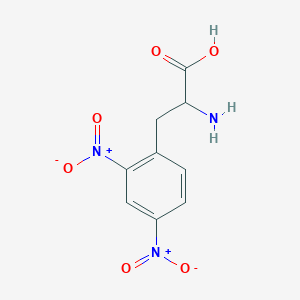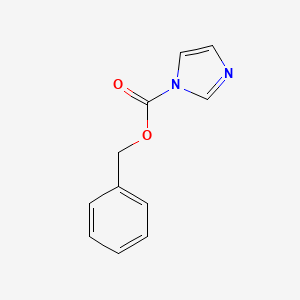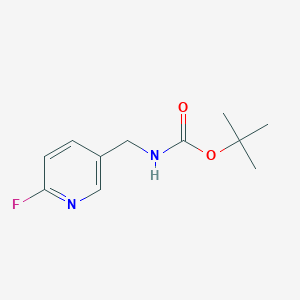
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is known for its unique electronic properties and has been extensively studied for its applications in various fields, including organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole typically involves the reaction of 4-bromopyridine with 4,7-dibromo-1,2,3-benzothiadiazole under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.
Chemical Sensors: The compound’s luminescent properties make it suitable for use in chemical sensors and biosensors.
Photocatalysis: It serves as a photocatalyst in various organic transformations, including oxidation and reduction reactions.
Biological Applications: Research is ongoing to explore its potential as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism by which 4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the electronic properties of the target molecules, leading to changes in their reactivity and function .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole
- 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole
- 4,7-Di(4-pyridyl)-2,1,3-benzothiadiazole
Uniqueness
4,7-Bis(pyridin-4-yl)-1,2,3-benzothiadiazole is unique due to its combination of pyridine and benzothiadiazole moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and photonics, where precise control over electronic properties is essential .
Properties
Molecular Formula |
C16H10N4S |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
4,7-dipyridin-4-yl-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C16H10N4S/c1-2-14(12-5-9-18-10-6-12)16-15(19-20-21-16)13(1)11-3-7-17-8-4-11/h1-10H |
InChI Key |
WJFJGHYDMNOGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C3=CC=NC=C3)N=NS2)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-5-(3-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497819.png)

![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)

![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)

![Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12497859.png)
![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)


![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)

